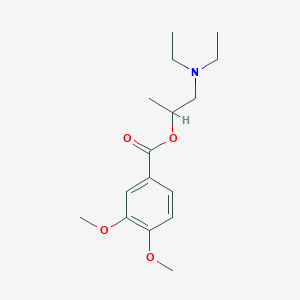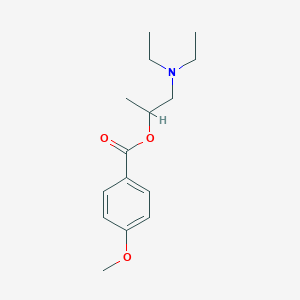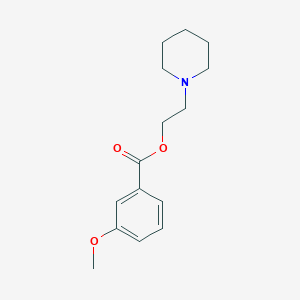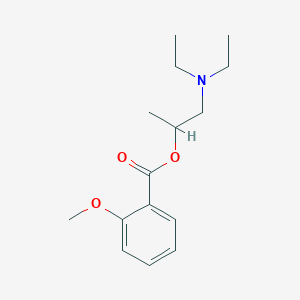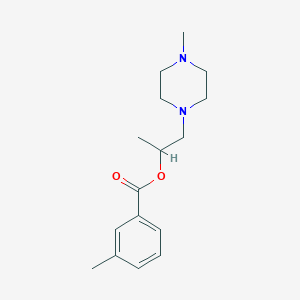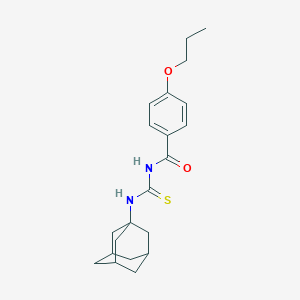
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized through a multi-step process and has been found to exhibit significant biochemical and physiological effects.
Applications De Recherche Scientifique
APTU has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. APTU has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, APTU has been studied for its neuroprotective properties and has been found to protect against neuronal damage.
Mécanisme D'action
The mechanism of action of APTU is not fully understood. However, it is believed that APTU acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. APTU has been found to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell growth and inflammation. APTU has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APTU has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. APTU has also been found to protect against neuronal damage and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
APTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, APTU also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of APTU is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of APTU. One potential direction is the further investigation of its anti-cancer properties. APTU has been found to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another potential direction is the study of APTU's neuroprotective properties. APTU has been found to protect against neuronal damage, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, the mechanism of action of APTU is not fully understood, and further studies could shed light on its mode of action and potential therapeutic applications.
In conclusion, APTU is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant biochemical and physiological effects and has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, APTU has several advantages and has several potential future directions for research.
Méthodes De Synthèse
APTU is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with 4-propoxybenzoyl isothiocyanate. The reaction results in the formation of the thiourea derivative APTU. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propriétés
Formule moléculaire |
C21H28N2O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(1-adamantylcarbamothioyl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-7-25-18-5-3-17(4-6-18)19(24)22-20(26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-6,14-16H,2,7-13H2,1H3,(H2,22,23,24,26) |
Clé InChI |
TVPQSGFHHJBKPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
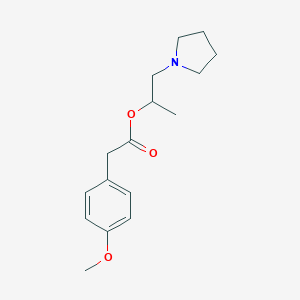
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
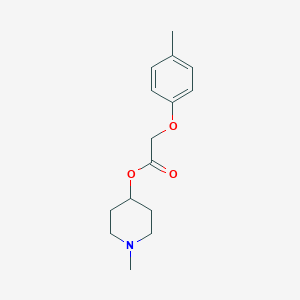
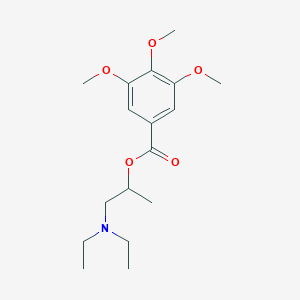
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
